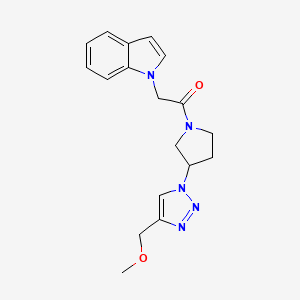
(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H15N5O3 and its molecular weight is 337.339. The purity is usually 95%.
BenchChem offers high-quality (6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that pyrazine compounds have shown biological activities, including antibacterial, antifungal, anticancer, and herbicidal activities . Therefore, it can be inferred that this compound may interact with a variety of biological targets.
Mode of Action
It is known that the methoxy group on the molecule enhances various biological activities . This suggests that the compound may interact with its targets in a way that is influenced by the presence of the methoxy group.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazine compounds , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
It has been reported that a similar compound was moderately active against kelebsiella pneumonia at 200 μg, and was inactive against other bacteria . This suggests that the compound may have selective antibacterial activity.
properties
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-24-13-3-2-12-10-22(7-4-11(12)8-13)17(23)16-20-15(21-25-16)14-9-18-5-6-19-14/h2-3,5-6,8-9H,4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEKYQLUOOYMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3=NC(=NO3)C4=NC=CN=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2788563.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2788566.png)
![2-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine](/img/structure/B2788567.png)
![1-benzyl-N-(furan-2-ylmethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2788568.png)
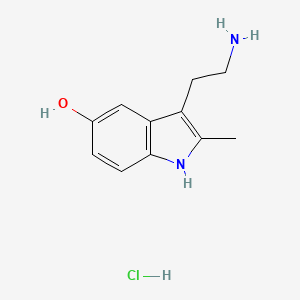
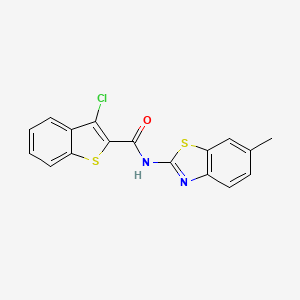

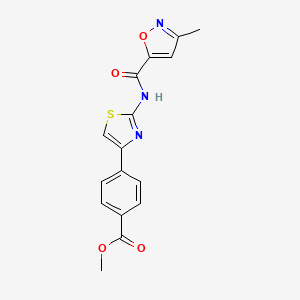
![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2788575.png)
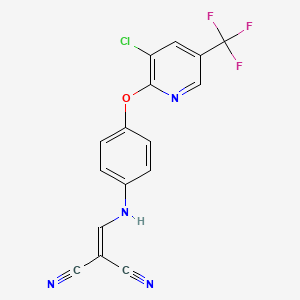
![2-(Furan-2-yl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B2788579.png)
